(R)-Benzyl (1-bromobut-3-en-2-yl)carbamate
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Overview
Description
®-Benzyl (1-bromobut-3-en-2-yl)carbamate is an organic compound with the molecular formula C_12H_14BrNO_2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-bromobut-3-en-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-bromobut-3-en-2-ol.
Carbamate Formation: The hydroxyl group of ®-1-bromobut-3-en-2-ol is reacted with benzyl isocyanate to form the carbamate linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
Industrial production methods for ®-Benzyl (1-bromobut-3-en-2-yl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-bromobut-3-en-2-yl)carbamate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The double bond in the butenyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form the corresponding saturated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO_4) for dihydroxylation are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, ethers, and amines.
Oxidation: Products include epoxides and diols.
Reduction: The major product is the saturated carbamate.
Scientific Research Applications
®-Benzyl (1-bromobut-3-en-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-bromobut-3-en-2-yl)carbamate depends on its specific application. In general, carbamates can act as inhibitors of enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl (1-chlorobut-3-en-2-yl)carbamate
- ®-Benzyl (1-iodobut-3-en-2-yl)carbamate
- ®-Benzyl (1-fluorobut-3-en-2-yl)carbamate
Uniqueness
®-Benzyl (1-bromobut-3-en-2-yl)carbamate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive leaving group is desired.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-bromobut-3-en-2-yl]carbamate |
InChI |
InChI=1S/C12H14BrNO2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
OWAMYAOUOXTLCN-LLVKDONJSA-N |
Isomeric SMILES |
C=C[C@H](CBr)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CC(CBr)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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